molecular formula C16H15N5 B2399632 N-(1-Pyridin-2-ylazetidin-3-yl)quinazolin-4-amine CAS No. 2415603-35-7

N-(1-Pyridin-2-ylazetidin-3-yl)quinazolin-4-amine

Cat. No.: B2399632
CAS No.: 2415603-35-7
M. Wt: 277.331
InChI Key: PAXJXYIMYZRMSJ-UHFFFAOYSA-N
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Description

N-(1-Pyridin-2-ylazetidin-3-yl)quinazolin-4-amine is a synthetic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Pyridin-2-ylazetidin-3-yl)quinazolin-4-amine typically involves the reaction of a quinazoline derivative with a pyridine-substituted azetidine. One common method involves the use of an ethanolic solution of the primary amine derivative and the appropriate aldehyde in the presence of a few drops of glacial acetic acid, which is then refluxed overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-Pyridin-2-ylazetidin-3-yl)quinazolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines. Substitution reactions can lead to a variety of substituted quinazoline derivatives.

Scientific Research Applications

N-(1-Pyridin-2-ylazetidin-3-yl)quinazolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-Pyridin-2-ylazetidin-3-yl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa by binding to the quorum sensing transcriptional regulator PqsR . This inhibition leads to a decrease in biofilm formation and other virulence factors, making it a potential anti-virulence agent.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N-(1-Pyridin-2-ylazetidin-3-yl)quinazolin-4-amine apart from other similar compounds is its specific structural configuration, which imparts unique biological activities. Its ability to inhibit quorum sensing without affecting bacterial growth is particularly noteworthy, as it reduces the likelihood of developing resistance mechanisms .

Properties

IUPAC Name

N-(1-pyridin-2-ylazetidin-3-yl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5/c1-2-6-14-13(5-1)16(19-11-18-14)20-12-9-21(10-12)15-7-3-4-8-17-15/h1-8,11-12H,9-10H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXJXYIMYZRMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=N2)NC3=NC=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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